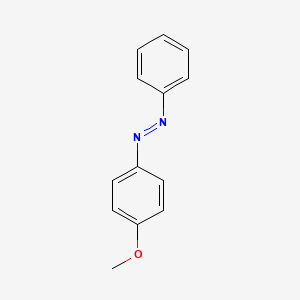
4-甲氧基偶氮苯
描述
4-Methoxyazobenzene, also known as 4-Phenylazoanisole, is an organic compound with the empirical formula C13H12N2O .
Synthesis Analysis
The synthesis of 4-Methoxyazobenzene involves adding 0.5 mmol of cyclohexanone to a solution containing 0.1 mmol of elemental iodine in DMSO. Then, 0.5 mmol of 4-methoxyphenylhydrazine is added and the mixture is stirred at 80 °C for 9 hours .Molecular Structure Analysis
The molecular weight of 4-Methoxyazobenzene is 212.25 . The molecule can be occluded into the pores of a metal–organic framework Zn2(BDC)2(DABCO), where BDC = 1,4-benzenedicarboxylate and DABCO = 1,4-diazabicyclo[2.2.2]octane .Chemical Reactions Analysis
The lowest singlet and triplet states of these azobenzene derivatives are only capable of geometrical isomerization, whereas hydrogen abstraction takes place from the high-lying triplet state of both the E- and Z-forms of these dyes .Physical And Chemical Properties Analysis
4-Methoxyazobenzene has a melting point of 54-56 °C . It is a light yellow to brown powder or crystal . The density is 1.1200 .科学研究应用
Thermal Energy Storage
4-Methoxyazobenzene (MOAB) can be occluded into the pores of a metal–organic framework Zn 2 (BDC) 2 (DABCO), where BDC = 1,4-benzenedicarboxylate and DABCO = 1,4-diazabicyclo[2.2.2]octane . The occluded MOAB guest molecules show near-quantitative E → Z photoisomerization under irradiation with 365 nm light . The energy stored within the metastable Z -MOAB molecules can be retrieved as heat during thermally-driven relaxation to the ground-state E -isomer . The energy density of the composite is 101 J g −1 and the half-life of the Z -isomer is 6 days when stored in the dark at ambient temperature . This makes it a promising candidate for thermal energy storage.
Photoswitchable Molecules
Azobenzenes, including 4-Methoxyazobenzene, are versatile photoswitchable molecules with powerful photochemical properties . The unique light-induced isomerization of azobenzenes between the linear, thermodynamically stable trans isomer and the bent, metastable cis isomer makes them of great interest for diverse fields of applications, such as sensing, photonics, microfabrication, electronics, biology, and many more .
Chemical Sensing
The photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, and therefore their affinity to certain chemical species . This property has facilitated the development of chemical sensors .
Organic Transistors
Ingenious molecular designs have enabled versatile control of azobenzene photochemical properties, which has in turn facilitated the development of photoswitchable organic transistors .
Cell Signaling
The power of azobenzenes in biology is exemplified by vision restoration and photactivation of neural signaling . This makes 4-Methoxyazobenzene a potential candidate for biological applications.
Photonics and Microfabrication
The unique light-induced isomerization of azobenzenes makes them of great interest for photonics and microfabrication .
安全和危害
未来方向
Research on 4-Methoxyazobenzene has taken different, unprecedented directions, especially related to the integration of such photoswitches into materials for dynamically controlling materials properties and biological phenomena . It has been reported that 4-methoxyazobenzene can be occluded into the pores of a metal–organic framework for thermal energy storage .
作用机制
Target of Action
Azo compounds, such as 4-methoxyazobenzene, are known to interact with various biological targets .
Mode of Action
4-Methoxyazobenzene, like other azo compounds, can undergo a photochemical reaction when exposed to light, specifically ultraviolet light . This reaction involves a change in the molecular structure of the compound, transitioning from the trans-isomer to the cis-isomer . This process is known as photoisomerization .
Biochemical Pathways
It’s known that the compound can undergo a solvent-controllable photoreaction to afford 1-aryl-1h-benzimidazoles or n-arylbenzene-1,2-diamines . The specific pathway and downstream effects would depend on the specific biological context and the presence of other molecules.
Result of Action
The result of the action of 4-Methoxyazobenzene is primarily the photoisomerization from the trans-isomer to the cis-isomer when exposed to ultraviolet light . This change in molecular structure can have various effects depending on the specific context. For example, in a metal-organic framework, this process can be used for thermal energy storage .
Action Environment
The action of 4-Methoxyazobenzene can be influenced by various environmental factors. For instance, the efficiency of the photoisomerization process can be affected by the intensity and wavelength of the light source . Additionally, the solvent in which the compound is dissolved can influence the outcome of the photoreaction .
属性
IUPAC Name |
(4-methoxyphenyl)-phenyldiazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-16-13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCRPKOHRIXSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870967 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyazobenzene | |
CAS RN |
2396-60-3, 21650-49-7 | |
| Record name | 4-Methoxyazobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2396-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxyazobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, (4-methoxyphenyl)phenyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxyazobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-2-phenyldiazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyazobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-methoxyazobenzene?
A1: 4-Methoxyazobenzene has the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol.
Q2: Are there any spectroscopic data available for 4-methoxyazobenzene?
A2: Yes, researchers commonly characterize 4-methoxyazobenzene using techniques like infrared (IR) spectroscopy and 1H nuclear magnetic resonance (1H NMR) spectroscopy. [, , , ]
Q3: Is 4-methoxyazobenzene compatible with polymer systems?
A3: Yes, 4-methoxyazobenzene is frequently incorporated into various polymer systems, particularly polymethacrylates, to create photoresponsive materials. [, , , , , , , , ]
Q4: How does the length of the spacer group between 4-methoxyazobenzene and a polymer backbone influence its properties?
A4: Studies reveal that the spacer length significantly influences the photoinduced reorientation direction, thermal properties, and phase behavior of the resulting polymers. [, , , , ]
Q5: Can 4-methoxyazobenzene be used in liquid crystal systems?
A5: Absolutely. 4-Methoxyazobenzene is often incorporated into liquid crystal systems to impart photoresponsive properties, enabling light-induced phase transitions and birefringence control. [, , , , , ]
Q6: How does the concentration of 4-methoxyazobenzene affect its behavior in polymer and liquid crystal systems?
A6: The concentration of 4-methoxyazobenzene significantly influences the phase behavior, photoinduced orientation, and optical properties of both polymer and liquid crystal systems. [, , , ]
Q7: What is the primary photochemical reaction exhibited by 4-methoxyazobenzene?
A7: 4-Methoxyazobenzene undergoes trans-cis isomerization upon irradiation with ultraviolet (UV) light and reverts to the trans form thermally or upon irradiation with visible light. [, , , , , , ]
Q8: How does the wavelength of light affect the photoisomerization of 4-methoxyazobenzene?
A8: The wavelength of light significantly affects the photoisomerization and subsequent molecular reorientation of 4-methoxyazobenzene, with different wavelengths leading to varying degrees of in-plane and out-of-plane orientation. []
Q9: Can the photoisomerization of 4-methoxyazobenzene trigger phase transitions in liquid crystals?
A9: Yes, the trans-cis isomerization of 4-methoxyazobenzene can induce isothermal phase transitions in liquid crystals, transitioning from nematic to isotropic phases and vice versa. [, , , ]
Q10: What are the potential applications of 4-methoxyazobenzene-containing materials in optical technology?
A10: 4-Methoxyazobenzene-containing materials hold potential for applications such as optical image storage, holographic recording, birefringent control, optical switching, and the development of light-controllable long-period fiber gratings. [, , , , , , ]
Q11: Can you describe the mechanism of photoinduced orientation in 4-methoxyazobenzene-containing polymer films?
A11: The mechanism involves axis-selective photoreaction of the trans or cis isomers, followed by thermal amplification of the photoinduced anisotropy, leading to in-plane or out-of-plane molecular reorientation. [, , ]
Q12: How does the photoinduced orientation of 4-methoxyazobenzene influence the properties of materials?
A12: Photoinduced orientation can significantly alter the optical, mechanical, and surface properties of materials, leading to applications in areas like birefringent films, alignment layers, and patterned surfaces. [, , ]
Q13: What is the significance of thermally enhanced photoinduced reorientation in 4-methoxyazobenzene-containing materials?
A13: This process allows for the amplification of photoinduced anisotropy, leading to higher order parameters and more pronounced changes in material properties. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






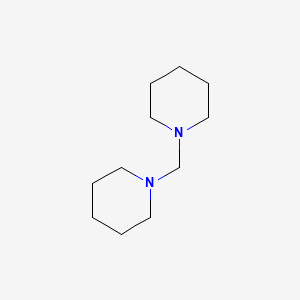
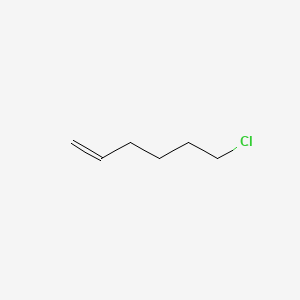
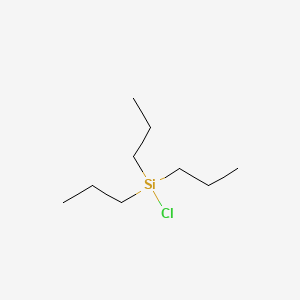
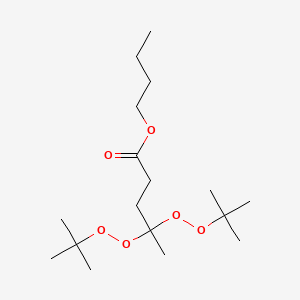

![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
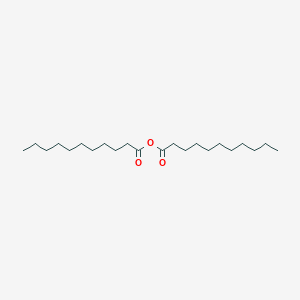

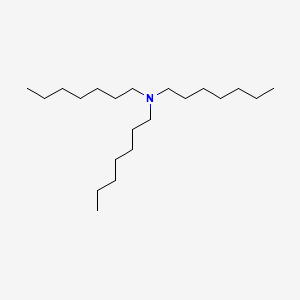
![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B1581552.png)